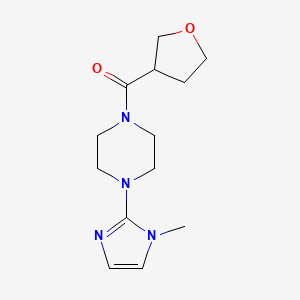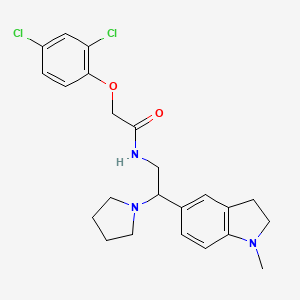![molecular formula C16H19N5O2 B2877906 N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946228-98-4](/img/structure/B2877906.png)
N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazines are a class of heterocyclic compounds that contain a nitrogen atom in their six-membered ring . They are known for their wide range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antiprotozoal properties .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves the reaction of diazoazoles with CH-active two-carbon synthons . Microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions are some of the methods used .Molecular Structure Analysis
The molecular structure of 1,2,4-triazines is characterized by a six-membered ring with three nitrogen atoms . The exact structure of “N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” could not be found in the available literature.Chemical Reactions Analysis
1,2,4-Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Synthesis and Chemistry
The chemistry of imidazo[2,1-c][1,2,4]triazine derivatives, including compounds similar to N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, is complex and multifaceted. Research has demonstrated various synthesis methods for these compounds, highlighting their potential in creating diverse chemical structures. For example, alkylation and cyclisation processes were used to create thiazolo and triazolo pyrimidine derivatives from similar compounds (Haiza et al., 2000).
Antitumor Properties
Imidazo[2,1-c][1,2,4]triazine derivatives have been investigated for their potential as antitumor agents. A study on similar compounds found that the interaction of diazoimidazole-4-carboxamide and isocyanates resulted in compounds with curative activity against certain leukemias, suggesting a prodrug mechanism (Stevens et al., 1984).
Magnetic and Photophysical Properties
Some research has explored the synthesis of imidazo[2,1-c][1,2,4]triazine derivatives and their magnetic behaviors. For instance, the synthesis and characterization of dendrimeric melamine cored complexes capped with these compounds revealed unique magnetic susceptibility measurements (Uysal & Koc, 2010).
CO2 Capture Applications
The potential for CO2 capture using triazine-based polymers, which could include derivatives similar to N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, has been investigated. High CO2 adsorption capabilities were observed, demonstrating significant selectivity over other gases (Sekizkardes et al., 2014).
Mechanism of Action
While the specific mechanism of action for “N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is not available, 1,2,4-triazines are known to exhibit a broad spectrum of biological activities. They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .
Future Directions
Research into 1,2,4-triazines continues to be a vibrant field due to their wide range of biological activities and potential therapeutic applications . Future work may involve the design and synthesis of new 1,2,4-triazine derivatives with improved potency and selectivity for various biological targets.
properties
IUPAC Name |
N-butan-2-yl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-3-11(2)17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQUWAJLNMEVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)


![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2877837.png)
![Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2877838.png)


![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B2877842.png)
![N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2877844.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2877845.png)